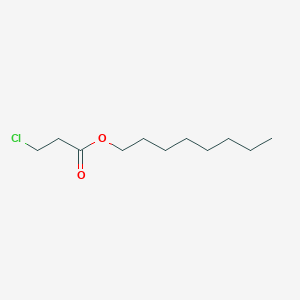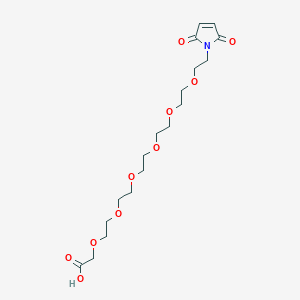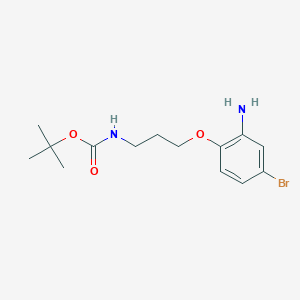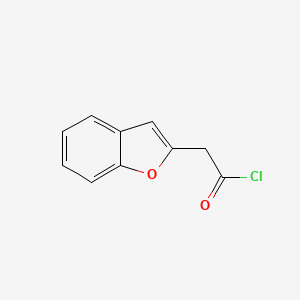
Octyl 3-chloropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 3-chloropropanoate: is an organic compound with the molecular formula C11H21ClO2 3-chloropropionic acid, octyl ester . This compound is a member of the ester family, which are commonly used in various industrial applications due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octyl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with octanol . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to speed up the reaction. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize heterogeneous catalysts and are designed to minimize the formation of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Octyl 3-chloropropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce and .
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Substitution: Nucleophiles such as hydroxide ions, under basic conditions.
Major Products Formed:
Hydrolysis: 3-chloropropanoic acid and octanol.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Octyl 3-chloropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances, flavors, and plasticizers
Mécanisme D'action
The mechanism of action of octyl 3-chloropropanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes involved in lipid metabolism, altering their activity and leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
- Butyl 3-chloropropanoate
- Hexyl 3-chloropropanoate
- Decyl 3-chloropropanoate
Comparison: Octyl 3-chloropropanoate is unique due to its specific chain length, which influences its physical and chemical properties. Compared to shorter-chain esters like butyl 3-chloropropanoate, this compound has higher hydrophobicity and a different boiling point, making it suitable for different applications .
Propriétés
Numéro CAS |
63505-50-0 |
|---|---|
Formule moléculaire |
C11H21ClO2 |
Poids moléculaire |
220.73 g/mol |
Nom IUPAC |
octyl 3-chloropropanoate |
InChI |
InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-10-14-11(13)8-9-12/h2-10H2,1H3 |
Clé InChI |
APSFWUHAPFXKHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12084386.png)



![N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)





![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)


amine](/img/structure/B12084484.png)
